3-[(2-Fluorophenyl)methyl]azepane
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Overview
Description
3-[(2-Fluorophenyl)methyl]azepane is a heterocyclic compound that belongs to the class of azepanes. It features a seven-membered ring with a nitrogen atom and a fluorophenyl group attached to the ring.
Mechanism of Action
Target of Action
Azepane derivatives have been widely used as key intermediates in synthetic chemistry and have found important applications in biology as novel inhibitors, antidiabetics, anticancer, and dna binding reagents .
Mode of Action
It’s known that benzene derivatives can undergo electrophilic aromatic substitution because aromaticity is maintained . This might give us a hint about the possible interactions of this compound with its targets.
Biochemical Pathways
It’s known that azepane derivatives can be involved in a variety of biological activities, which suggests that they may interact with multiple biochemical pathways .
Result of Action
Azepane derivatives have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluorophenyl)methyl]azepane typically involves the cyclization of appropriate precursors. One common method is the Pd/LA-catalyzed decarboxylation, which enables the formation of N-aryl azepane derivatives under mild conditions . This reaction proceeds smoothly with ample reaction scope and CO2 as the byproduct. Another approach involves the recyclization of small and medium carbo-, oxa-, or azacyclanes, as well as multicomponent heterocyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Fluorophenyl)methyl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under suitable conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced azepane derivatives, and substituted fluorophenyl azepanes.
Scientific Research Applications
3-[(2-Fluorophenyl)methyl]azepane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a novel inhibitor, antidiabetic, anticancer, and DNA-binding reagent.
Medicine: It is explored for its pharmacological properties, including analgesic and sedative effects.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Azepane: A similar compound with a seven-membered ring but without the fluorophenyl group.
Benzazepine: Contains a fused benzene ring, offering different chemical and biological properties.
Oxazepine: Features an oxygen atom in the ring, leading to distinct reactivity and applications.
Uniqueness
3-[(2-Fluorophenyl)methyl]azepane is unique due to the presence of the fluorophenyl group, which imparts specific chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]azepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c14-13-7-2-1-6-12(13)9-11-5-3-4-8-15-10-11/h1-2,6-7,11,15H,3-5,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXFDWZDCUXQAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)CC2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747810 |
Source
|
Record name | 3-[(2-Fluorophenyl)methyl]azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158747-37-5 |
Source
|
Record name | 3-[(2-Fluorophenyl)methyl]azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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